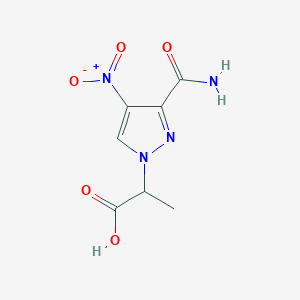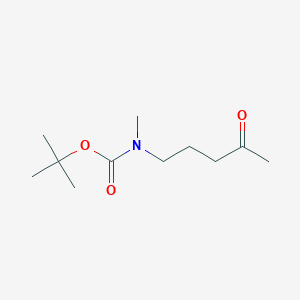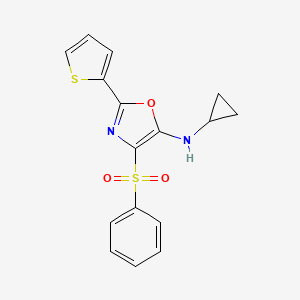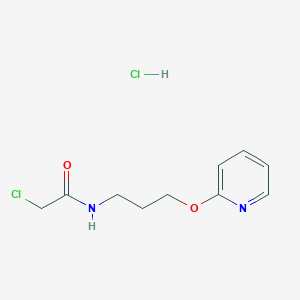
2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)propanoic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with an aminocarbonyl group and a nitro group, along with a propanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)propanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-dicarbonyl compound, such as β-ketoesters or β-diketones, under acidic or basic conditions.
Nitration: The nitration of the pyrazole ring is achieved by treating the intermediate with a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, at low temperatures to introduce the nitro group at the desired position.
Propanoic Acid Substitution:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production while maintaining cost-effectiveness and environmental sustainability.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to introduce additional functional groups or modify existing ones.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propanoic acid moiety can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), tin(II) chloride (SnCl₂)
Substitution: Halogenated propanoic acid derivatives, suitable bases (e.g., sodium hydroxide, potassium carbonate)
Major Products
Oxidation: Introduction of hydroxyl, carbonyl, or carboxyl groups
Reduction: Formation of amino-substituted pyrazole derivatives
Substitution: Formation of various substituted pyrazole derivatives with different functional groups
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules and materials. It can be used in the development of new catalysts, ligands, and functional materials.
Biology: Pyrazole derivatives, including this compound, have shown promising biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. They are investigated for their potential as therapeutic agents.
Medicine: The compound’s biological activities make it a candidate for drug development. It is studied for its potential to target specific enzymes or receptors involved in various diseases.
Industry: The compound can be used in the development of agrochemicals, such as herbicides and insecticides, due to its potential biological activities.
Mecanismo De Acción
The mechanism of action of 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)propanoic acid depends on its specific application and target. In biological systems, the compound may interact with enzymes, receptors, or other biomolecules to exert its effects. For example, it may inhibit specific enzymes involved in metabolic pathways or bind to receptors to modulate cellular signaling processes. The nitro and aminocarbonyl groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-[3-(Aminocarbonyl)-4-nitro-1H-pyrazol-1-yl]acetic acid: Similar structure with an acetic acid moiety instead of propanoic acid.
2-[3-(Aminocarbonyl)-4-nitro-1H-pyrazol-1-yl]butanoic acid: Similar structure with a butanoic acid moiety instead of propanoic acid.
3-(Aminocarbonyl)-4-nitro-1H-pyrazole: Lacks the propanoic acid moiety but retains the aminocarbonyl and nitro groups.
Uniqueness
2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)propanoic acid is unique due to the presence of the propanoic acid moiety, which can influence its chemical reactivity and biological activity. The combination of the pyrazole ring with the aminocarbonyl and nitro groups, along with the propanoic acid moiety, provides a distinct set of properties that can be exploited for various applications in chemistry, biology, medicine, and industry.
Propiedades
IUPAC Name |
2-(3-carbamoyl-4-nitropyrazol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O5/c1-3(7(13)14)10-2-4(11(15)16)5(9-10)6(8)12/h2-3H,1H3,(H2,8,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKUNEXHGQBHHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=C(C(=N1)C(=O)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-cycloheptyloxalamide](/img/structure/B2724798.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[6-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide](/img/structure/B2724799.png)
![6-[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one](/img/no-structure.png)
![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2,5-dimethyl-1H-pyrrol-1-yl)-N-methylamine](/img/structure/B2724804.png)
![5-Cyclopropyl-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-1H-pyrazole-4-carboxamide](/img/structure/B2724805.png)

![N-[3-(morpholin-4-yl)propyl]-2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide](/img/structure/B2724811.png)
![N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-2,3-dimethoxybenzamide](/img/structure/B2724812.png)
![2-Chloro-N-[[2-(methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methyl]propanamide](/img/structure/B2724813.png)

![3-Oxabicyclo[4.1.0]heptan-7-amine](/img/structure/B2724816.png)

![N-(4-butylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2724819.png)
